5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline
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Overview
Description
5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, a methyl group, and a trimethylsilylethynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated aniline with a trimethylsilylethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives.
Scientific Research Applications
5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and trimethylsilylethynyl group can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methyl-4-(trimethylsilylethynyl)aniline
- 3-Fluoro-2-methyl-5-(trimethylsilylethynyl)aniline
- 4-Fluoro-3-methyl-2-(trimethylsilylethynyl)aniline
Uniqueness
5-Fluoro-3-methyl-2-((trimethylsilyl)ethynyl)aniline is unique due to the specific positioning of the fluorine, methyl, and trimethylsilylethynyl groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its similar compounds .
Properties
IUPAC Name |
5-fluoro-3-methyl-2-(2-trimethylsilylethynyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNSi/c1-9-7-10(13)8-12(14)11(9)5-6-15(2,3)4/h7-8H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHWYZJOKAVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#C[Si](C)(C)C)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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